molecular formula C16H20N2OS B4064102 (pyridin-3-ylmethyl)(tetrahydrofuran-3-ylmethyl)(3-thienylmethyl)amine

(pyridin-3-ylmethyl)(tetrahydrofuran-3-ylmethyl)(3-thienylmethyl)amine

Cat. No.: B4064102
M. Wt: 288.4 g/mol
InChI Key: HAUNYQXLOZOHHF-UHFFFAOYSA-N
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Description

(pyridin-3-ylmethyl)(tetrahydrofuran-3-ylmethyl)(3-thienylmethyl)amine is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.12963444 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Research has demonstrated the utility of compounds structurally similar to (pyridin-3-ylmethyl)(tetrahydrofuran-3-ylmethyl)(3-thienylmethyl)amine in catalysis and synthesis. For instance, a study highlighted the use of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in catalyzing metal-free amide bond formation, proving efficient for a variety of thioacids and amines (Samanta et al., 2020).

Complex Formation and Molecular Structures

Studies have also focused on the formation of complexes and their molecular structures using compounds similar to this compound. For example, iron(III) complexes of tetradentate tripodal ligands, including tris(pyrid-2-ylmethyl)amine, have been synthesized and characterized, showcasing their potential in understanding coordination chemistry and molecular architecture (Viswanathan et al., 1998).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of pyridine, thiol, and amine have been studied for their potential in drug design and therapeutic applications. One study explored the adsorptive removal of pharmaceuticals using pyridine-, thiol-, and amine-functionalized mesoporous silica sorbents (Barczak et al., 2020).

Coordination Chemistry

The exploration of coordination chemistry has also been a significant area of research. For instance, copper(II) complexes of tetradentate ligands containing amine and pyridyl groups have been synthesized and characterized, demonstrating the diverse applications of these compounds in creating intricate molecular structures (Iturrospe et al., 2013).

Biochemical Synthesis

Finally, in biochemical synthesis, compounds structurally related to this compound have been utilized. A study showcased the direct synthesis of amides from alcohols and amines, catalyzed by a ruthenium complex based on a related ligand, which has significant implications in biochemical and chemical systems (Gunanathan et al., 2007).

Properties

IUPAC Name

1-(oxolan-3-yl)-N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-14(8-17-5-1)9-18(10-15-3-6-19-12-15)11-16-4-7-20-13-16/h1-2,4-5,7-8,13,15H,3,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUNYQXLOZOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN(CC2=CN=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.